molecular formula C45H30O6 B3030478 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene CAS No. 911818-75-2

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Cat. No.: B3030478
CAS No.: 911818-75-2
M. Wt: 666.7
InChI Key: PEQRGMPXYDIZSX-UHFFFAOYSA-N
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Description

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is a useful research compound. Its molecular formula is C45H30O6 and its molecular weight is 666.7. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Supramolecular Networks and Hydrogen Bonding

1,3,5-Tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) has been studied for its potential in forming two-dimensional nanoporous networks, particularly at the liquid-solid interface. A study by Dienstmaier et al. (2010) reveals that depending on solute concentration, TCBPB can form crystallographically distinct phases with pores of varying sizes and shapes on graphite. This is significant in understanding supramolecular assembly and hydrogen bonding patterns, offering insights into the scalability of supramolecular networks (Dienstmaier et al., 2010).

2. Porous Metal-Organic Frameworks (MOFs)

Sun et al. (2006) explored the use of TCBPB in the construction of porous MOFs. They found that altering the assembly procedure's conditions could significantly impact the stability and porosity of the resulting MOFs. This research highlights the importance of ligand design in MOF construction, providing a pathway for developing new materials with tailored properties (Sun et al., 2006).

3. Organic Light-Emitting Diodes (OLEDs)

A novel class of amorphous molecular materials, including derivatives of TCBPB, has been identified as effective hole-blocking materials in organic electroluminescent devices. Shirota et al. (2002) discovered that these materials could enhance blue-violet emission in multilayer OLEDs, signifying their importance in developing advanced electronic devices (Shirota et al., 2002).

4. High Surface Area and Porosity in Frameworks

Zentner et al. (2015) demonstrated that 1,3,5-Tris(4-carboxyphenyl)benzene could assemble into an intricate 8-fold polycatenated assembly with high surface area and porosity. This research is pivotal for developing new materials for gas adsorption and storage, showcasing the versatility of TCBPB derivatives in material science (Zentner et al., 2015).

5. Covalent Organic Frameworks (COFs) for Catalysis

Li et al. (2019) utilized a derivative of TCBPB in constructing amide-functionalized COFs. These COFs displayed apparent crystallinity and were applied as efficient catalysts for Knoevenagel condensation, highlighting the material's potential in heterogeneous catalysis (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene, also known as 5’‘-(4’-carboxy-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid, is DNA . It has been found to have significant binding to DNA .

Mode of Action

This compound interacts with its target, DNA, through groove binding . This interaction results in the unwinding of the DNA helix .

Biochemical Pathways

The compound is used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal–organic frameworks (MOFs) . These MOFs have well-defined crystalline structures, high surface area, and regular and tunable cavities . The compound exhibits effective catalytic activity towards bromate reduction .

Pharmacokinetics

It is known to be soluble in tetrahydrofuran , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the creation of a 2-fold interpenetrated porous polyoxometalate-based metal–organic framework (POMOF) . This POMOF exhibits effective catalytic activity towards bromate reduction .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is incompatible with strong oxidizing agents, metals, amines, strong acids, acid chlorides, alcohols, peroxides, permanganates, strong reducing agents, soluble carbonates, phosphates, phosphorus halides, and hydroxides .

Safety and Hazards

1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene is known to cause skin irritation and serious eye irritation .

Future Directions

1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene has potential applications in the field of gas adsorption and separation technologies . It is a hydrogen adsorption material with a storage capacity of up to 7.5% at 77K . Future research may focus on the synthesis of metallic and non-metallic H3BTB derivatives and their potential use as bioactive molecules for the treatment of cancer .

Biochemical Analysis

Biochemical Properties

It has been used as a tritopic bridging ligand in the construction of porous polymeric covalent organic frames (COFs) This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of these structures

Molecular Mechanism

It is known to facilitate the construction of MOFs, suggesting that it may interact with biomolecules through binding interactions These interactions could potentially lead to changes in enzyme activity or gene expression

Properties

IUPAC Name

4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H30O6/c46-43(47)37-19-13-31(14-20-37)28-1-7-34(8-2-28)40-25-41(35-9-3-29(4-10-35)32-15-21-38(22-16-32)44(48)49)27-42(26-40)36-11-5-30(6-12-36)33-17-23-39(24-18-33)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQRGMPXYDIZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732410
Record name 4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911818-75-2
Record name 4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 911818-75-2
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Synthesis routes and methods

Procedure details

Trimethyl 4,4′,4″-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoate (2.00 g, 2.82 mmol), 2.2 g of NaOH, THF, water, and methanol (200, 80, and 50 mL, respectively) were mixed in a 1 L round bottom flask equipped with a magnetic stirring bar, and the mixture was stirred for 2 days at room temperature. The solution was evaporated under vacuum. The residue was acidified with 3 M HCl. The white solid was collected by filtration, washed with methylene chloride and methanol and dried in vacuum overnight (1.80 g, 96%): mp 326° C.; 1H-NMR (DMSO-d6, 400 MHz) δ 13.07 (br, 3H) 8.07 (d, 6H, J=8.0 Hz), 8.06 (s, 3H), 8.05 (d, 6H, J=8.0 Hz), 7.91 (d, 6H, J=7.6 Hz), 7.89 (d, 6H, J=7.2 Hz); 13C-NMR (DMSO-d6, 100 MHz) δ 168.0, 144.6, 141.9, 140.7, 139.2, 130.9, 130.6, 128.8, 128.4, 127.6, 125.3; FT-IR (KBr, 4000-400 cm−1) 3448 (br), 3029 (br), 2661 (w), 2536 (w), 1925 (w), 1686 (s), 1606 (s), 1419 (m), 1276 (m), 1177 (m), 1118 (m), 1003 (m), 824 (s), 773 (s); MALDI-TOF MS (m/z) [M]+ 666.2976 (found), 666.2042 (calcd. for C45H30O6).
Name
Trimethyl 4,4′,4″-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoate
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